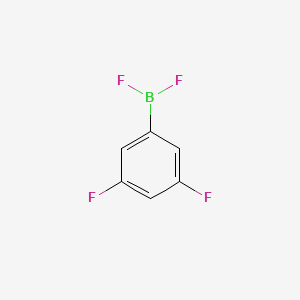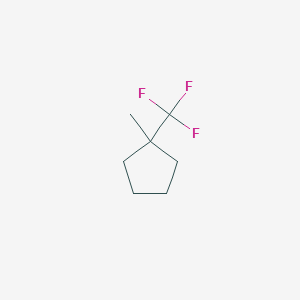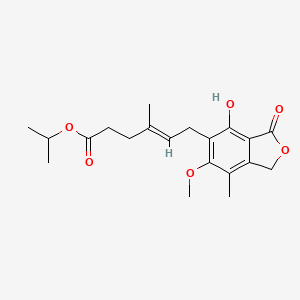
Isopropyl Mycophenolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl Mycophenolate is a derivative of mycophenolic acid, which is an immunosuppressant medication used to prevent organ rejection following transplantation and to treat autoimmune conditions such as Crohn’s disease and lupus . It is a potent inhibitor of inosine monophosphate dehydrogenase, an enzyme crucial for the proliferation of T and B lymphocytes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl Mycophenolate typically involves the esterification of mycophenolic acid with isopropanol. This reaction is catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
化学反応の分析
Types of Reactions
Isopropyl Mycophenolate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form mycophenolic acid.
Hydrolysis: It can be hydrolyzed back to mycophenolic acid and isopropanol in the presence of water and an acid or base catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Mycophenolic acid.
Hydrolysis: Mycophenolic acid and isopropanol.
科学的研究の応用
Isopropyl Mycophenolate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cell proliferation and immune response.
Medicine: Investigated for its potential use in treating autoimmune diseases and preventing organ rejection
Industry: Used in the production of pharmaceuticals and as an intermediate in chemical manufacturing
作用機序
Isopropyl Mycophenolate exerts its effects by inhibiting inosine monophosphate dehydrogenase, an enzyme necessary for the synthesis of guanosine nucleotides. This inhibition leads to a decrease in the proliferation of T and B lymphocytes, thereby suppressing the immune response . Additionally, it inhibits the glycosylation and expression of adhesion molecules, reducing the recruitment of lymphocytes and monocytes to sites of inflammation .
類似化合物との比較
Similar Compounds
Mycophenolate Mofetil: Another ester of mycophenolic acid, used for similar medical applications.
Mycophenolate Sodium: A salt form of mycophenolic acid, used for its improved gastrointestinal tolerability.
Uniqueness
Isopropyl Mycophenolate is unique in its specific ester form, which may offer different pharmacokinetic properties compared to other derivatives. Its specific interactions and stability under various conditions make it a valuable compound for research and industrial applications .
特性
分子式 |
C20H26O6 |
|---|---|
分子量 |
362.4 g/mol |
IUPAC名 |
propan-2-yl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |
InChI |
InChI=1S/C20H26O6/c1-11(2)26-16(21)9-7-12(3)6-8-14-18(22)17-15(10-25-20(17)23)13(4)19(14)24-5/h6,11,22H,7-10H2,1-5H3/b12-6+ |
InChIキー |
NLMMDPJTMSIANX-WUXMJOGZSA-N |
異性体SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OC(C)C)O |
正規SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


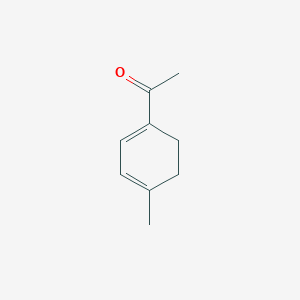
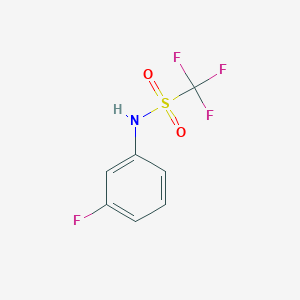
![4-[1,1,2,2-Tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]phenol](/img/structure/B13424897.png)
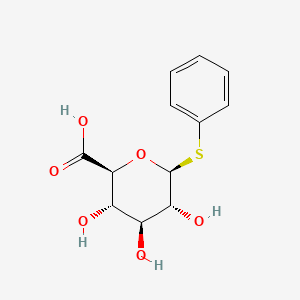
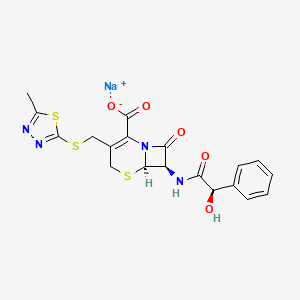
![sodium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-1-oxidoquinolin-1-ium-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13424911.png)
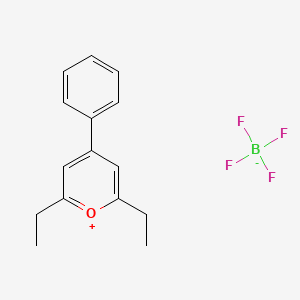
![(2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide](/img/structure/B13424919.png)
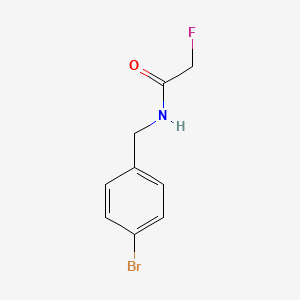
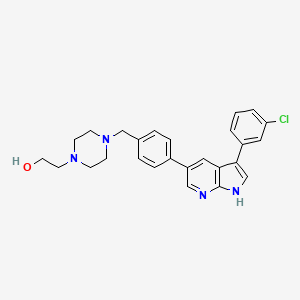
![3-[(3R,4R)-3-[(7-hydroxypyrrolo[2,3-d]pyrimidin-4-yl)-methylamino]-4-methylpiperidin-1-yl]-3-oxopropanenitrile](/img/structure/B13424939.png)
